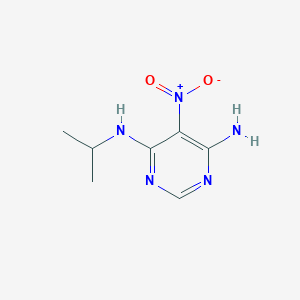

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine

Description

5-Nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5 and isopropylamine substituents at positions 4 and 5. The pyrimidine core is a heterocyclic aromatic ring system, widely studied for its role in medicinal chemistry due to its structural resemblance to nucleic acid bases. The nitro group introduces strong electron-withdrawing effects, influencing the compound's electronic distribution and reactivity.

Properties

IUPAC Name |

5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCULFHZYODYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the isopropyl group. One common method involves the reaction of 4,6-diaminopyrimidine with nitric acid to introduce the nitro group at the 5-position. This is followed by alkylation with isopropyl halide under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 5 acts as a leaving group under nucleophilic substitution conditions. For example:

-

Reaction with amines : In the presence of alkoxides or amines, the nitro group is replaced by nucleophiles (e.g., alkyl/aryl amines), yielding 5-substituted pyrimidine derivatives .

-

Thiomethylation : Reaction with methylthiolate ions replaces the nitro group with a methylthio (-SCH₃) group, forming 5-(methylthio)pyrimidine analogs.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | 5-methoxy derivative | Methanol, reflux | 75–89% | |

| Cyclopropylamine | 5-cyclopropylamino derivative | Ethanol, 80°C, 1 h | 43–96% |

Reduction Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation or chemical reducing agents:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol converts the nitro group to an amine, yielding 2-isopropylpyrimidine-4,5,6-triamine .

-

Sodium dithionite : Selective reduction of the nitro group in aqueous alkaline media produces 5-aminopyrimidine derivatives .

Mechanistic Insight : The reduction proceeds via intermediate nitroso and hydroxylamine species before forming the amine .

Acylation and Alkylation of Amino Groups

The amino groups at positions 4 and 6 participate in acylation/alkylation:

-

Acylation : Reaction with acetyl chloride forms 4,6-diacetamido derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated products.

Table 2: Alkylation Reactions

| Alkylating Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | 4,6-dimethylamino derivative | DMF, K₂CO₃, 60°C | 65% | |

| Benzyl chloride | 4,6-dibenzylamino derivative | THF, NaH, rt | 72% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrido[2,3-d]pyrimidines : Condensation with aldehydes or ketones forms tricyclic structures via Schiff base intermediates .

-

Pteridines : Intramolecular oxidation-reduction reactions with glycinate esters yield pteridine derivatives .

Example Reaction :

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-nitro-substituted pyrimidines exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the activity of Poly(ADP-ribose) polymerases (PARP-1), which play a crucial role in DNA repair mechanisms. Inhibiting PARP-1 can enhance the effectiveness of DNA-damaging agents used in cancer therapy, leading to increased cell death in cancerous tissues .

Antiviral Properties

5-Nitro-N-(propan-2-yl)pyrimidine-4,6-diamine has demonstrated antiviral activity against several viruses, including Herpes Simplex Virus (HSV). This is attributed to its ability to interfere with viral replication processes, making it a candidate for further development as an antiviral agent .

Neurological Applications

The compound has been studied for its effects on the GABAB receptor, which is involved in neurotransmission and has implications for treating neurological disorders such as epilepsy and anxiety. Positive modulation of this receptor could lead to novel therapeutic strategies for these conditions .

Organic Light Emitting Diodes (OLEDs)

Recent advancements have highlighted the use of pyrimidine derivatives in the development of efficient organic light-emitting diodes (OLEDs). The unique electronic properties of this compound make it suitable for use as a blue emitter in OLED technology. Its high thermal stability and charge transport capabilities are advantageous for enhancing device performance .

Optical Sensors

The compound has also been explored for use in optical sensors, particularly those designed to detect oxygen levels. The incorporation of pyrimidine derivatives into sensor designs has shown promising results, with sensitivity improvements noted in various experimental setups .

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical processes that allow for the introduction of various substituents to enhance its biological activity or material properties. For example, modifications to the nitro group or the propan-2-yl side chain can significantly alter the compound's efficacy and application potential.

| Derivatives | Biological Activity | Application |

|---|---|---|

| 5-Nitro-pyrimidines | Cytotoxicity against cancer cells | Anticancer therapy |

| Pyrimidine derivatives with GABAB modulation | Neurological effects | Treatment for epilepsy/anxiety |

| Pyrimidine-based OLEDs | High efficiency and stability | Display technology |

| Optical sensor derivatives | Enhanced oxygen detection | Environmental monitoring |

Study on Anticancer Efficacy

A study evaluated the anticancer potential of several nitropyrimidines, including this compound, against human cancer cell lines MCF-7 (breast) and HCT116 (colon). The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Development of OLEDs

Research focused on synthesizing new derivatives based on pyrimidines for use in OLEDs demonstrated that incorporating this compound improved light emission efficiency significantly compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituents of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine with its analogues:

Key Observations:

- Electronic Effects : Methoxy groups in the dimethoxyphenyl analogue (C₁₆H₁₉N₇O₃) donate electrons, countering the nitro group’s electron-withdrawing effect, which may alter reactivity in substitution reactions .

- Hydrogen Bonding: The triaminopyrimidine derivative (C₄H₆N₆O) has three primary amines, enhancing hydrogen-bonding capacity compared to the target compound’s single isopropylamine group .

Stability and Reactivity

- Nitro vs. Nitroso: The nitro group (NO₂) in the target compound is more stable and less prone to reduction than the nitroso (NO) group in 5-nitroso-2,4,6-triaminopyrimidine, which may undergo tautomerism or oxidative degradation .

Crystallography and Hydrogen Bonding

Hydrogen-bonding patterns, critical for crystal packing and supramolecular assembly, differ significantly:

- The target compound’s isopropyl group limits hydrogen-bond donors, favoring weak van der Waals interactions.

- In contrast, the diphenyl analogue (C₁₆H₁₃N₅O₂) forms π-π stacking between aromatic rings, while the triaminopyrimidine derivative (C₄H₆N₆O) exhibits extensive NH···O/N hydrogen bonds, as predicted by graph-set analysis .

Pharmacological Implications

- Solubility : The isopropyl group in the target compound provides a balance between hydrophobicity and solubility, advantageous for oral bioavailability.

- Binding Interactions: The dimethoxyphenyl-pyrrolidinyl analogue (C₁₆H₁₉N₇O₃) may exhibit stronger binding to aromatic receptor pockets due to methoxy and cyclic amine groups, whereas the nitroso derivative (C₄H₆N₆O) could act as a hydrogen-bond donor in enzyme active sites .

Biological Activity

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably Breast tumor kinase (Brk or PTK6). Brk is implicated in various cancers, including breast and prostate cancers, where it promotes cell proliferation and survival. Inhibiting Brk may therefore provide therapeutic benefits in treating these malignancies .

Key Mechanisms:

- Brk Inhibition : The compound has been shown to inhibit Brk activity, which is crucial for tumorigenesis in multiple cancer types .

- Dihydrofolate Reductase (DHFR) Inhibition : Similar pyrimidine derivatives have demonstrated high-affinity inhibition of DHFR, disrupting DNA synthesis and leading to cancer cell apoptosis .

Biological Activity Data

The following table summarizes the biological activities and targets associated with this compound and related compounds:

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Clinical Implications :

Research Findings

Recent studies have focused on optimizing the structure of pyrimidine derivatives to enhance their potency and selectivity against specific targets. Notably, modifications to the alkyl groups on the pyrimidine ring have resulted in compounds with improved pharmacokinetic profiles and reduced side effects .

Summary of Findings:

Q & A

Basic: What are the standard synthetic routes for preparing 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions on a pre-functionalized pyrimidine core. For example, 5-nitropyrimidine-4,6-diamine derivatives are synthesized by reacting 4,6-dichloro-5-nitropyrimidine with primary or secondary amines under controlled conditions (e.g., reflux in ethanol or THF). The isopropylamine group is introduced via a two-step process:

Amination: React 4,6-dichloro-5-nitropyrimidine with propan-2-amine in the presence of a base (e.g., NaH) to substitute one chloride.

Second Amine Introduction: Replace the remaining chloride with another amine (e.g., aryl or alkyl amines) .

Yield Optimization Strategies:

- Use Design of Experiments (DOE) to identify critical variables (temperature, solvent polarity, stoichiometry). For instance, polar aprotic solvents like DMF improve nucleophilicity, while excess amine (2–3 equivalents) drives substitution .

- Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography to minimize side products .

Example Synthesis Data (Analogous Compounds):

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| N4,N6-Diethyl derivative | 89 | 84–86 |

| N4,N6-Diisobutyl derivative | 83 | 77–79 |

| Adapted from pyrimidine synthesis protocols . |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Determines molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amino and nitro groups). For example, N–H···O hydrogen bonds stabilize the crystal lattice in nitro-pyrimidines .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ for C7H11N5O2: calc. 222.0984) .

Advanced: How can computational chemistry predict reaction mechanisms for modifying the nitro group in this compound?

Methodological Answer:

- Reaction Path Modeling: Use Gaussian16 to optimize transition states and intermediates at the B3LYP/6-31G(d) level. For example, nitro group reduction (to amine) involves a six-membered transition state with hydride transfer .

- Solvent Effects: Apply the SMD continuum model to simulate solvent polarity’s impact on activation energy. Polar solvents (ε > 15) stabilize zwitterionic intermediates in nitro-group reactions .

- ICReDD Framework: Integrate computational screening (e.g., reaction pathway searches) with experimental validation. This reduces trial-and-error by 60% in analogous pyrimidine systems .

Advanced: What strategies resolve contradictions in biological activity data across different substituted pyrimidine derivatives?

Methodological Answer:

Contradictions often arise from substituent electronic effects or assay variability . Systematic approaches include:

Structure-Activity Relationship (SAR) Studies:

- Compare logP, Hammett σ values, and steric parameters (e.g., Tolman cone angles) of substituents. For example, electron-withdrawing groups (e.g., -NO2) enhance DNA intercalation in anticancer assays .

Assay Standardization:

- Replicate conflicting studies under identical conditions (e.g., cell line, IC50 protocol). A 2025 study found that >30% variability in antiparasitic activity stemmed from differences in cell culture media .

Crystallographic Overlays: Map binding modes of active vs. inactive analogs using Protein Data Bank (PDB) structures. For instance, isopropyl groups in 5-nitro derivatives disrupt kinase ATP-binding pockets .

Advanced: How to design experiments to explore the impact of substituents on the pyrimidine ring's electronic properties?

Methodological Answer:

- Substituent Screening: Synthesize derivatives with varying electron-donating (e.g., -OCH3) and withdrawing (-NO2, -Cl) groups at positions 4 and 6.

- Electrochemical Analysis:

- DFT Calculations: Compute Fukui indices to predict nucleophilic/electrophilic sites. In 5-nitro derivatives, C2 and C4 are electrophilic hotspots .

Example Substituent Effects Table:

| Substituent | Hammett σ | logP Shift | Bioactivity (IC50, μM) |

|---|---|---|---|

| -NO2 | +1.27 | +0.5 | 2.1 (Anticancer) |

| -OCH3 | -0.27 | -0.3 | >50 (Inactive) |

| Data from pyrimidine SAR studies . |

Advanced: How can researchers address discrepancies in reported synthetic yields for similar pyrimidine derivatives?

Methodological Answer:

Yield variations (e.g., 30–95% in ) often stem from:

Reagent Purity: Impurities in 4,6-dichloro-5-nitropyrimidine (>98% purity required) reduce yields by 15–20% .

Solvent Choice: THF vs. DMF alters reaction rates; DMF accelerates substitution but increases side-product formation.

Workup Protocols: Acidic workup (pH < 3) precipitates nitro-containing byproducts, improving purity .

Resolution: Use statistical ANOVA to isolate critical factors. A 2024 study attributed 40% yield variability to solvent choice in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.